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Compound of Interest

Compound Name: 1,4-Dibromo-2,3-butanedione

Cat. No.: B1217914 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,4-dibromo-
2,3-butanedione (CAS No: 6305-43-7), a reactive α-diketone utilized in various chemical

syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, offering insights into its molecular structure and

fragmentation patterns. This document is intended to serve as a valuable resource for

professionals in research and development.

Molecular Structure and Spectroscopic Overview
1,4-Dibromo-2,3-butanedione possesses a symmetrical structure with two carbonyl groups

and two brominated methylene groups. This symmetry significantly influences its spectral

characteristics. The key structural features to be analyzed are the chemical environments of

the protons and carbons, the vibrational modes of the carbonyl and C-Br bonds, and the

molecule's fragmentation under electron ionization.
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1,4-Dibromo-2,3-butanedione

Expected Spectral Features
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Figure 1: Molecular Structure and Corresponding Spectral Features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

1,4-dibromo-2,3-butanedione.

¹H NMR Spectral Data
Due to the molecule's symmetry, the four protons of the two methylene groups are chemically

equivalent, resulting in a single resonance in the ¹H NMR spectrum.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.5 Singlet 4H Br-CH₂-C=O

Note: The exact chemical shift can vary depending on the solvent and spectrometer frequency.

The value presented is a typical approximation for protons alpha to a carbonyl and a bromine

atom.

¹³C NMR Spectral Data
The ¹³C NMR spectrum is also simplified by the molecular symmetry, showing only two distinct

carbon signals.

Chemical Shift (δ) ppm Assignment

~35 CH₂Br

~190 C=O

Note: These are estimated chemical shifts based on typical values for α-haloketones and

diketones.

Infrared (IR) Spectroscopy
The IR spectrum of 1,4-dibromo-2,3-butanedione is characterized by strong absorptions

corresponding to the carbonyl and carbon-bromine bonds.

Wavenumber (cm⁻¹) Intensity Assignment

~1720 Strong C=O stretch (α-diketone)

~1280 Medium CH₂ wag

~650 Medium-Strong C-Br stretch

Note: The peak positions are approximate and can be influenced by the sampling method (e.g.,

KBr pellet, Nujol mull).
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Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule. The presence of two bromine atoms results in a characteristic isotopic pattern for

the molecular ion and bromine-containing fragments.

m/z Relative Intensity Proposed Fragment

242, 244, 246 Low [M]⁺ (Molecular ion)

163, 165 Medium [M - Br]⁺

121, 123 High [BrCH₂CO]⁺

93, 95 High [CH₂Br]⁺

42 High [C₂H₂O]⁺

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) leads to ion

clusters with a characteristic M, M+2, and for dibrominated fragments, M+4 pattern.

Experimental Protocols
The following are generalized protocols for obtaining the spectral data presented.

NMR Spectroscopy
A sample of 1,4-dibromo-2,3-butanedione (5-10 mg) is dissolved in a deuterated solvent

(e.g., CDCl₃, 0.5-1.0 mL) in an NMR tube. The spectrum is recorded on a spectrometer, such

as a Varian A-60 (60 MHz for ¹H NMR) or a higher field instrument. Chemical shifts are

referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared Spectroscopy
For solid samples, an IR spectrum can be obtained using the KBr pellet method. A small

amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (100-200

mg) and pressed into a transparent pellet. The spectrum is then recorded using an FTIR

spectrometer.
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Mass Spectrometry
Mass spectra are typically obtained using a gas chromatograph-mass spectrometer (GC-MS)

with electron ionization (EI). The sample is introduced into the instrument, ionized by a high-

energy electron beam, and the resulting fragments are separated based on their mass-to-

charge ratio.

Experimental Workflow
The general workflow for the spectral analysis of 1,4-dibromo-2,3-butanedione is outlined

below.
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Figure 2: General experimental workflow for spectral analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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